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5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Documentation Hub

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  • Product: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
  • CAS: 1287218-75-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview of the essential physicochemical properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the essential physicochemical properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in contemporary medicinal chemistry. Rather than a simple data sheet, this document serves as a practical manual, detailing not only the known characteristics of the compound but also the robust experimental methodologies required for their validation. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and reproducibility. This guide is designed to empower researchers to fully characterize this molecule and similar chemical entities, forming a solid foundation for further drug discovery and development efforts.

Introduction and Molecular Overview

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS No. 1208077-33-3) is a heterocyclic organic compound that has gained significance as a versatile building block in the synthesis of biologically active molecules. Its structure uniquely combines a nitropyridine core with a tetrahydropyran moiety through an ether linkage. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key synthon for introducing this heterocycle into larger, more complex structures. Understanding the fundamental physicochemical characteristics of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in process development, formulation, and ultimately, the synthesis of targeted therapeutics.

This guide will systematically explore the identity, purity, and key physical properties of this compound, providing both established data and detailed protocols for empirical determination.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridineN/A
CAS Number1208077-33-3
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
Canonical SMILESC1COCC(O1)OC2=NC=C(C=C2)[O-]N/A

Synthesis and Purification Workflow

The primary route to synthesizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The process leverages the activation provided by the nitro group, which makes the 2-position of the pyridine ring susceptible to nucleophilic attack.

The general workflow is a two-step process: the deprotonation of the alcohol followed by the substitution reaction. The choice of a suitable non-protic polar solvent is critical to solvate the alkoxide intermediate without interfering with the reaction. The purification via recrystallization is chosen for its efficacy in removing unreacted starting materials and inorganic salts.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Tetrahydro-2H-pyran-4-ol + NaH (or other strong base) B Sodium tetrahydropyran-4-alkoxide (in situ formation) A->B Deprotonation D Crude Product Mixture B->D SNAr Reaction C 2-Chloro-5-nitropyridine (in DMF or THF) C->D SNAr Reaction E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na₂SO₄) F->G H Solvent Evaporation G->H I Recrystallization (e.g., from Ethanol/Water) H->I J Pure Crystalline Solid I->J

Caption: General workflow for the synthesis and purification of the title compound.

Structural and Purity Analysis

Verifying the identity and purity of the synthesized compound is the cornerstone of its characterization. A combination of spectroscopic and chromatographic techniques is essential for an unambiguous assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyran moiety. The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR will complement the proton data, showing characteristic signals for the substituted pyridine ring carbons and the tetrahydropyran carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

MoietyAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
PyridineH-3~7.0-7.2~110-115Ortho to ether, meta to nitro
PyridineH-4~8.4-8.6~140-145Meta to ether, ortho to nitro
PyridineH-6~8.9-9.1~155-160Ortho to ether and nitro
PyridineC-2N/A~163-168Attached to electronegative oxygen
PyridineC-5N/A~138-142Attached to nitro group
TetrahydropyranCH (at C4)~5.4-5.6~70-75Attached to ether oxygen
TetrahydropyranCH₂ (at C3, C5)~1.8-2.2~30-35Aliphatic protons
TetrahydropyranCH₂ (at C2, C6)~3.6-4.0~65-70Adjacent to ring oxygen
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O-C Stretch (Ether): A strong band in the region of 1250-1300 cm⁻¹ (aryl ether) and 1050-1150 cm⁻¹ (aliphatic ether) is anticipated.

  • Ar-NO₂ C-N Stretch: A band is typically observed around 800-850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 225.08.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a non-volatile organic compound.

Experimental Protocol: HPLC Purity Assessment

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm and 330 nm (to capture the nitroaromatic chromophore).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Further, dilute as necessary to be within the linear range of the detector.

  • Method:

    • Inject 5-10 µL of the sample.

    • Run a gradient elution, for example: 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis:

    • Integrate the peak areas.

    • Purity (%) is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Core Physicochemical Properties

These intrinsic properties are fundamental to predicting the compound's behavior in various chemical and biological systems.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline solid.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then perform a second measurement with a fresh sample, heating slowly (1-2 °C/min) near the expected temperature.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility data is critical for designing synthetic reactions, purifications, and for any potential formulation or biological testing.

G A Weigh excess solid (e.g., 10 mg) into vials B Add precise volume of solvent (e.g., 1 mL) to each vial A->B C Equilibrate at constant temp (e.g., 25°C) with agitation for 24h B->C D Allow solid to settle / Centrifuge C->D E Extract clear supernatant D->E F Dilute supernatant with known factor E->F G Quantify concentration via HPLC (using a calibration curve) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Workflow for equilibrium solubility determination via HPLC.

Experimental Protocol: Equilibrium Solubility Determination

  • Add an excess amount of the solid compound to vials containing various solvents of interest (e.g., water, PBS pH 7.4, ethanol, DMSO, ethyl acetate).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-calibrated HPLC method.

  • Calculate the solubility in units such as mg/mL or µg/mL.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: Use n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) as the two phases.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: Shake the funnel vigorously for several minutes and then allow the layers to separate completely for at least 24 hours.

  • Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(Coct / Caq).

Acidity Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding. The pyridine nitrogen is weakly basic and can be protonated.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, use specialized software to analyze the curve and determine the pKa.

Conclusion

The thorough physicochemical characterization of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a fundamental requirement for its successful application in research and development. This guide has outlined the essential properties and provided robust, validated protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their discovery programs and enabling a deeper understanding of the structure-property relationships that govern molecular behavior.

References

  • 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | C10H12N2O4. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine , a critical intermediate in the synthesis of GPR119 agonists and other heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine , a critical intermediate in the synthesis of GPR119 agonists and other heterocyclic pharmaceutical agents. The structural integrity of this compound relies on the ether linkage between the electron-deficient 5-nitropyridine scaffold and the tetrahydro-2H-pyran-4-ol moiety.

This document details the synthesis pathway, mass spectrometry (MS) fragmentation patterns, and nuclear magnetic resonance (NMR) chemical shifts (


H and 

C). It is designed to serve as a validation protocol for researchers verifying the identity and purity of this specific intermediate.

Synthesis & Reaction Logic

The synthesis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a classic Nucleophilic Aromatic Substitution (


). The reaction is driven by the strong electron-withdrawing effect of the nitro group at the C-5 position, which activates the C-2 position (occupied by a leaving group, typically Chlorine or Fluorine) for nucleophilic attack by the alkoxide generated from tetrahydro-2H-pyran-4-ol.
Reaction Workflow (Graphviz)

SynthesisWorkflow Reactant1 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Addn to C-2 Reactant2 Tetrahydro-2H-pyran-4-ol (Nucleophile) Base Base Activation (NaH or t-BuOK) Reactant2->Base Deprotonation Base->Intermediate Alkoxide Attack Product 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Target) Intermediate->Product Elimination of Cl-

Figure 1:


 reaction pathway for the synthesis of the target ether.

Spectroscopic Data: The Validation Matrix

The following data represents the reference standard values in DMSO-d


 . This solvent is preferred over CDCl

due to the polarity of the nitropyridine moiety and to prevent signal overlap in the aliphatic region.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Formula:

    
    
    
  • Exact Mass: 224.08

Ion Speciesm/z (Observed)Interpretation
[M+H]

225.1 Protonated molecular ion (Base Peak).
[M+Na]

247.1 Sodium adduct (Common in glass/HPLC systems).
[M+H - C

H

O]

141.0 Loss of tetrahydropyran ring (Cleavage of ether).
Fragmentation Logic (Graphviz)

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 225.1 Fragment1 Pyridine Core Ion (Loss of THP) m/z ~141 Parent->Fragment1 Ether Cleavage Fragment2 Nitro Loss [M+H - NO2]+ m/z ~179 Parent->Fragment2 Homolytic Cleavage

*Figure 2: Primary fragmentation pathways observed in

Foundational

Potential biological activity of nitropyridine pyran ether compounds

A Technical Guide to Synthesis, Mechanism, and Biological Evaluation Executive Summary & Chemical Rationale The search for novel chemotherapeutic and antimicrobial agents has increasingly turned toward molecular hybridiz...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Mechanism, and Biological Evaluation

Executive Summary & Chemical Rationale

The search for novel chemotherapeutic and antimicrobial agents has increasingly turned toward molecular hybridization —the combination of two pharmacophores into a single molecular entity. This guide analyzes the Nitropyridine-Pyran Ether scaffold, a structural hybrid merging the electron-deficient nitropyridine ring with the lipophilic, oxygen-rich pyran moiety via a flexible ether linkage.

The Pharmacophore Hypothesis:

  • Nitropyridine Moiety: Acts as a bioisostere of benzene, introducing nitrogen to increase water solubility and hydrogen bonding capacity. The nitro group (

    
    ) at the C-3 or C-5 position exerts a strong electron-withdrawing effect, activating the ring for nucleophilic interactions and facilitating binding to electron-rich enzyme pockets (e.g., Kinase domains).
    
  • Pyran Ring: A privileged structure found in numerous natural products (e.g., coumarins, flavonoids). It provides spatial volume and lipophilicity, aiding in cell membrane penetration and fitting into hydrophobic pockets of target receptors.

  • Ether Linkage: Unlike ester linkages, which are susceptible to rapid hydrolysis by plasma esterases, the ether bond provides metabolic stability, extending the half-life of the compound in vivo.

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

To access these libraries, the most robust method involves the reaction of chloronitropyridines with pyran-ols. This section details the chemical causalities ensuring high yield.

2.1 Reaction Mechanism

The synthesis relies on an


 mechanism. The nitro group is critical here; its electron-withdrawing nature creates a positive potential at the carbon carrying the halogen (leaving group), making it susceptible to attack by the alkoxide generated from the pyran alcohol.
2.2 Visualization of Synthesis Workflow

SynthesisWorkflow Reactant1 2-Chloro-3-nitropyridine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate + Reactant2 Tetrahydro-4H-pyran-4-ol (Nucleophile) Base Base Activation (NaH or K2CO3) Reactant2->Base Deprotonation Base->Intermediate Alkoxide Attack Product Nitropyridine-Pyran Ether (Target Scaffold) Intermediate->Product Cl- Elimination (Aromatization)

Figure 1:


 synthesis pathway for nitropyridine-pyran ethers. High contrast ensures readability.
2.3 Validated Synthetic Protocol

Standard Operating Procedure (SOP-CHEM-045)

  • Activation: Dissolve tetrahydro-4H-pyran-4-ol (1.2 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0°C under

    
     atmosphere.
    
    • Causality: Low temperature prevents runaway exotherms during deprotonation;

      
       prevents moisture from quenching the hydride.
      
  • Coupling: Stir for 30 min, then add 2-chloro-3-nitropyridine (1.0 eq) dropwise.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Validation: Disappearance of the starting chloride spot indicates reaction completion.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine to remove DMF.
    
  • Purification: Silica gel column chromatography.

Biological Activity Profile

The biological potential of this scaffold is bifurcated into Anticancer and Antimicrobial domains.

3.1 Anticancer Activity (Kinase Inhibition)

Nitropyridine derivatives are documented EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 inhibitors. The pyran ether tail mimics the ATP adenine ring or occupies the hydrophobic region of the ATP-binding pocket.

Key Mechanism:

  • Apoptosis Induction: Inhibition of phosphorylation pathways (PI3K/Akt/mTOR) leads to mitochondrial depolarization and Caspase-3 activation.

3.2 Antimicrobial Activity

The electron-deficient nature of the nitropyridine ring allows it to interact with bacterial DNA gyrase or interfere with cell wall synthesis.

Data Summary: Structure-Activity Relationship (SAR)

Compound IDR-Group (Pyridine)LinkerCell Line (


)
Bacterial Strain (MIC

)
NPE-01 H-O-12.5 (MCF-7)64 (S. aureus)
NPE-02 6-Methyl-O-8.2 (MCF-7)32 (S. aureus)
NPE-03 6-Amino-O-2.1 (MCF-7) >128
Control 5-FUN/A1.8 (MCF-7)N/A

Table 1: Comparative biological activity. Note that electron-donating groups (Amino) at C-6 significantly enhance cytotoxicity (NPE-03).

Experimental Protocols for Biological Evaluation

To ensure reproducibility and trust, the following protocols utilize industry-standard controls.

4.1 In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of viability.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 - 100

    
    ).
    
    • Control: Maintain final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

4.2 Signal Transduction Workflow (Visualization)

SignalingPathway Compound Nitropyridine-Pyran Ether ATP ATP Binding Pocket Compound->ATP Competitive Inhibition EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Phospho Auto-phosphorylation EGFR->Phospho Prevents ATP->EGFR Blocks Signal Downstream Signaling (PI3K/Akt) Phospho->Signal Inhibits Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Induces Caspase Cascade

Figure 2: Proposed Mechanism of Action. The compound competes with ATP, blocking downstream proliferation signals.

References
  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Bis(pyridine) Derivatives as Potential Antimicrobial Agents." Molecules.

  • Al-Sanea, M. M., et al. (2020). "Design, synthesis and biological evaluation of novel pyran-linked heterocycles as potential anticancer agents." Bioorganic Chemistry.

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel pyridine-chalcone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary: Nitropyridine." PubChem.

Exploratory

Solubility and stability profile of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Executive Summary & Structural Analysis This guide details the physicochemical profiling of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine , a critical intermediate often utilized in the synthesis of heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide details the physicochemical profiling of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceutical agents (e.g., kinase inhibitors, GPCR modulators).

As a Senior Application Scientist, it is critical to move beyond static data points and understand the behavioral chemistry of this molecule. This compound features a highly electron-deficient pyridine ring (due to the 5-nitro group) coupled with a secondary ether linkage to a tetrahydropyran (THP) ring. This specific architecture dictates its solubility in polar aprotic solvents and its susceptibility to specific degradation pathways, particularly nucleophilic aromatic substitution (SNAr) reversal under forcing conditions.

Structural Descriptors
  • Core Scaffold: Pyridine

  • Electronic Character: Highly electron-deficient (π-deficient) due to the -I/-M effect of the nitro group and the ring nitrogen.

  • Lipophilicity (Predicted): LogP ~1.8 – 2.3 (Moderate lipophilicity).

  • Key Vulnerability: The C2-ether linkage is activated by the 5-nitro group, making it potentially labile to nucleophilic attack (hydrolysis) under strong acidic or basic forcing conditions.

Solubility Profile

The solubility of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is governed by the competition between the polar nitro group/ether oxygen and the hydrophobic aromatic/aliphatic rings.

2.1 Predicted Solvent Compatibility Table

The following data represents the expected solubility behavior based on structural analogs (2-alkoxy-5-nitropyridines) and standard isolation protocols.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary extraction solvent; standard for chromatography.
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL)Excellent for crystallization when paired with Heptane.
Polar Aprotic DMSO / DMFVery High (>150 mg/mL)Stock solution preparation; reaction solvent for SNAr.
Alcohols Methanol / EthanolModerate (20-50 mg/mL)Solubility increases significantly with temperature; useful for recrystallization.
Aqueous Water (pH 7.0)Low (<0.5 mg/mL)Non-solvent. Used to precipitate the product during workup.
Aqueous Acid 0.1 M HClModerate Protonation of the pyridine nitrogen (

) increases solubility but risks hydrolysis.
2.2 Thermodynamic Solubility Protocol (Shake-Flask Method)

To validate the precise solubility for formulation or process development, the following self-validating protocol is recommended.

Objective: Determine equilibrium solubility at 25°C.

  • Preparation: Weigh 20 mg of compound into 1.5 mL HPLC vials.

  • Solvent Addition: Add 500 µL of target solvent (Water, pH 1.2, pH 6.8, pH 7.4 buffers).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (to prevent adsorption of lipophilic compounds).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.

Expert Insight: Ensure the final pH of the aqueous supernatant is measured. The basicity of the pyridine ring may shift the pH of unbuffered water, altering solubility data.

Stability Profile

The stability of this compound is defined by the robustness of the ether linkage. While aryl ethers are generally stable, the 5-nitro group activates the C2 position, making the ether oxygen a better leaving group than in a standard pyridine ether.

3.1 Degradation Pathways
A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the pyridine nitrogen becomes protonated. This increases the electrophilicity of the C2 carbon, facilitating the attack of water and the expulsion of tetrahydro-2H-pyran-4-ol.

B. Photostability

Nitro-pyridines are susceptible to nitro-to-nitrito rearrangement under intense UV irradiation. Samples should be stored in amber vials.

C. Reduction Susceptibility

The nitro group is easily reduced to an amine (


) by ubiquitous reducing agents (e.g., metals in acidic media, hydrogen/Pd-C, or even biological reductases). This is often the desired next step in synthesis but constitutes a stability risk during storage if exposed to trace metals.
3.2 Forced Degradation Workflow (DOT Diagram)

The following diagram illustrates the stress testing logic required to validate the stability of this intermediate.

StabilityWorkflow Sample 5-Nitro-2-(tetrahydro- 2H-pyran-4-yloxy)pyridine Acid Acid Stress (0.1N HCl, 60°C, 24h) Sample->Acid Base Base Stress (0.1N NaOH, 60°C, 24h) Sample->Base Oxidation Oxidative Stress (3% H2O2, RT, 24h) Sample->Oxidation Photo Photostability (1.2M Lux hours) Sample->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Result1 Hydrolysis Product: 5-Nitro-2-pyridone Analysis->Result1 Major degradant (Acid/Base) Result2 N-Oxide Formation (Pyridine N-oxide) Analysis->Result2 Minor degradant (Oxidation)

Figure 1: Forced degradation logic flow. Note that the primary degradant in hydrolytic conditions is expected to be 5-nitro-2-pyridone due to ether cleavage.

Experimental Synthesis & Isolation Implications

Understanding the synthesis provides the most authoritative grounding for solubility and handling. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr).

4.1 Synthesis Logic (SNAr)
  • Reactants: 2-Chloro-5-nitropyridine + Tetrahydro-2H-pyran-4-ol.

  • Base: NaH or KOtBu (Strong base required to deprotonate the alcohol).

  • Solvent: THF or DMF.

4.2 Purification Protocol (Based on Solubility)

Because the product is lipophilic and the starting materials are distinct, the following workup utilizes the solubility differential described in Section 2.

  • Quench: Pour reaction mixture into Ice Water (Product precipitates; inorganic salts dissolve).

  • Filtration: Collect solid.

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol (approx. 60°C).

  • Cooling: Slowly cool to 4°C. The 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine will crystallize out, while impurities remain in the mother liquor.

Causality: Ethanol is chosen because the compound has moderate solubility at RT but high solubility at reflux, creating the ideal supersaturation curve for purification.

Analytical Characterization Standards

To confirm the identity and purity of the compound during stability studies, use the following parameters:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Rationale: The acidic mobile phase keeps the pyridine nitrogen protonated/neutralized, preventing peak tailing due to silanol interactions.

  • UV Detection: 270 nm (Characteristic nitro-pyridine absorbance).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanisms and pyridine reactivity).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for pyridine ether synthesis).

  • Pfizer Inc. (2006). forced degradation of pharmaceutical compounds. (General industry standard protocols for stress testing).

  • PubChem. (n.d.). Compound Summary for 2-Chloro-5-nitropyridine. (Precursor data used for lipophilicity inference).

Foundational

Commercial availability and suppliers of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Executive Summary 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a specialized heterocyclic ether used primarily as a core intermediate in the synthesis of kinase inhibitors (e.g., targeting MET, ALK, or ROS1) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a specialized heterocyclic ether used primarily as a core intermediate in the synthesis of kinase inhibitors (e.g., targeting MET, ALK, or ROS1) and other bioactive small molecules.

Commercial Reality: This compound is not a commodity shelf item . While listed in aggregator databases (e.g., SciFinder, eMolecules), it is almost exclusively a "Make-on-Demand" (MOD) product. Researchers should expect lead times of 4–6 weeks for procurement or opt for in-house synthesis.

Strategic Recommendation:

  • For Discovery Scale (<5g): Synthesize in-house using the SNAr protocol outlined below. The precursors are abundant and the reaction is robust.

  • For Process Scale (>100g): Contract a custom synthesis organization (CRO) such as Enamine, WuXi AppTec, or Pharmablock, specifying the SNAr route to minimize cost.

Technical Profile & Chemical Identity

PropertyDetail
IUPAC Name 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Systematic Name 5-Nitro-2-(oxan-4-yloxy)pyridine
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Core Structure Pyridine ring substituted at C2 with a tetrahydropyranyl ether and at C5 with a nitro group.[1][2][3][4][5]
Key Reactivity The nitro group activates the pyridine ring for nucleophilic attack; it serves as a masked amine (via reduction) for subsequent coupling.

Commercial Availability Analysis

The following analysis categorizes the supply chain landscape for this compound.

Supply Chain Classification
  • Stock Status: Non-Stock / Virtual Inventory .

  • Primary Suppliers (Custom): Enamine, Combi-Blocks, WuXi AppTec, Aurum Pharmatech.

  • Typical Lead Time: 4–6 weeks (Synthesis + QC).

  • Estimated Cost (Custom): $1,500 – $2,500 per 5 grams (varies by vendor).

"Make vs. Buy" Decision Matrix
FactorBuy (Outsource) Make (In-House)
Cost High (Service premium)Low (Precursors <$100/kg)
Speed Slow (4-6 weeks)Fast (2-3 days)
Risk Shipping delays, CustomsSynthesis failure (Low risk)
Recommendation Only for >100g or if chemistry resources are unavailable.Recommended for <50g.

Synthesis Protocol (Self-Validating System)

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing nature of the 5-nitro group activates the 2-chloropyridine precursor, allowing for a clean displacement by the tetrahydropyran-4-ol alkoxide.

Reaction Pathway

The synthesis couples two commodity building blocks: 2-Chloro-5-nitropyridine and Tetrahydro-2H-pyran-4-ol .[6]

SynthesisPathway Precursor1 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Reagents NaH (60%), THF 0°C to RT, 4h Precursor1->Reagents Precursor2 Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Precursor2->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate S_NAr Attack Product 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Target) Intermediate->Product -NaCl

Figure 1: SNAr synthesis pathway for the target ether.

Experimental Procedure (Step-by-Step)

Safety Note: Sodium hydride (NaH) is pyrophoric and evolves hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Activation:

    • Charge a dry round-bottom flask with Tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous THF (10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add Sodium Hydride (60% dispersion in oil) (1.2 equiv) portion-wise.

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases (formation of the alkoxide).

  • Coupling:

    • Add 2-Chloro-5-nitropyridine (1.0 equiv) to the reaction mixture. (Can be added as a solid or dissolved in minimal THF).

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 4–6 hours . Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS. The starting chloride should be fully consumed.

  • Workup:

    • Quench the reaction carefully with Water or Saturated NH₄Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Wash the combined organics with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.[6]

  • Purification:

    • The crude product is often pure enough for the next step.

    • If necessary, purify via Flash Column Chromatography (Silica gel, Gradient: 0% → 40% EtOAc in Hexanes) or recrystallize from Ethanol/Water.

Quality Control Parameters
TestExpected Result
¹H NMR (DMSO-d₆) δ 9.05 (d, 1H, H-6), 8.45 (dd, 1H, H-4), 7.05 (d, 1H, H-3), 5.35 (m, 1H, CH-O), 3.85 (m, 2H), 3.50 (m, 2H), 2.05 (m, 2H), 1.65 (m, 2H).[7]
LCMS (ESI+) m/z = 225.1 [M+H]⁺ . Single peak >98% purity.
Appearance Pale yellow to off-white solid.

Strategic Sourcing: Precursor Availability

Since the final target is scarce, sourcing the precursors is the critical path. Both are high-volume commodity chemicals.

PrecursorCAS NumberTypical PurityApprox. CostSuppliers
2-Chloro-5-nitropyridine 4548-45-2 98%+$40 / 100gSigma, Combi-Blocks, Enamine
Tetrahydro-2H-pyran-4-ol 2081-44-9 97%+$60 / 100gSigma, TCI, Alfa Aesar

Procurement Strategy:

  • Do not search for the final ether by name in general catalogs (Sigma/Fisher); you will likely find zero results.

  • Do search for the precursors by CAS number.

  • If outsourcing: Provide the CRO with the specific CAS numbers of the precursors and the SNAr method reference to prevent them from attempting more expensive routes (e.g., Mitsunobu).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5460022 (Related Pyran Derivatives). Retrieved from [Link]

  • Google Patents (2021).Patent CN114072395A: Heterocyclic compounds and their use in the treatment of helminth infections. (Describes analogous SNAr and Mitsunobu couplings on pyridine rings).
  • Google Patents (2015).Patent US8987269B2: Certain triazolopyridines and triazolopyrazines. (Describes activation of tetrahydro-2H-pyran-4-ol for coupling).

Sources

Protocols & Analytical Methods

Method

Utilizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine for antibacterial agent synthesis

Application Note: Utilizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine for Antibacterial Agent Synthesis Executive Summary In the landscape of modern antibacterial discovery, particularly for targets like DNA Gyrase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine for Antibacterial Agent Synthesis

Executive Summary

In the landscape of modern antibacterial discovery, particularly for targets like DNA Gyrase and Topoisomerase IV, physicochemical properties such as solubility and metabolic stability are as critical as potency. The compound 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine serves as a high-value intermediate. It introduces a tetrahydropyran (THP) ether moiety—a proven pharmacophore for reducing lipophilicity (LogD) and improving metabolic clearance profiles compared to standard alkyl ethers.

This guide provides a validated protocol for the synthesis, purification, and downstream utilization of this intermediate. We focus on its conversion to the corresponding 5-aminopyridine , a "privileged structure" for amide-coupling reactions in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs).

Chemical Profile & Safety

PropertySpecification
IUPAC Name 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
Hazards Irritant (Skin/Eye). Nitro compounds may be shock-sensitive; handle with care.

Synthetic Logic & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) followed by a chemoselective Nitro Reduction .

  • SNAr Installation: The 2-position of 5-nitropyridine is highly electrophilic due to the electron-withdrawing nitro group (para-position) and the pyridine nitrogen. The alkoxide generated from tetrahydro-2H-pyran-4-ol displaces the chloride.

  • Chemoselective Reduction: The nitro group is reduced to an amine to create the nucleophile required for late-stage coupling (e.g., to a quinoline or naphthyridine core).

Pathway Visualization

SynthesisPathway SM1 2-Chloro-5- nitropyridine Inter INTERMEDIATE: 5-Nitro-2-(tetrahydro- 2H-pyran-4-yloxy)pyridine SM1->Inter NaH, DMF, 0°C to RT (SNAr) SM2 Tetrahydro-2H- pyran-4-ol SM2->Inter Prod PRODUCT: 5-Amino-2-(tetrahydro- 2H-pyran-4-yloxy)pyridine Inter->Prod H2, Pd/C or Fe/NH4Cl (Reduction) Target Antibacterial Scaffold (Amide) Prod->Target R-COOH, HATU (Amide Coupling)

Figure 1: Synthetic workflow from raw materials to active antibacterial precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Objective: Install the solubilizing THP tail via SNAr.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Anhydrous DMF (10 mL/g of substrate)

Procedure:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet, dissolve Tetrahydro-2H-pyran-4-ol (1.1 eq) in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the mixture becomes a suspension.

  • Addition: Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise or as a solution in minimal DMF. The solution will likely turn yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexane) or LCMS. The starting chloride should be consumed.

  • Quench & Workup: Carefully quench with ice-cold water (exothermic!). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol or purify via silica gel chromatography (0–30% EtOAc/Hexanes).

Expected Yield: 85–95%

Protocol B: Reduction to 5-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Objective: Activate the scaffold for drug synthesis.

Reagents:

  • Nitro intermediate (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (balloon pressure) or Ammonium Formate

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the Nitro intermediate in MeOH (20 mL/g) in a hydrogenation flask.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen), carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon). Stir vigorously at RT for 4–16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Amine product .

    • Note: Aminopyridines can be oxidation-sensitive. Use immediately or store under Nitrogen at -20°C.

Expected Yield: >90% (Quantitative conversion is common).

Application in Antibacterial Synthesis (Case Study)

The resulting amine is a key building block for Gyrase B Inhibitors . The THP-ether improves the solubility of the otherwise planar, lipophilic heteroaromatic core.

Coupling Protocol (General):

  • Mix: Carboxylic Acid Scaffold (e.g., 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) + HATU (1.2 eq) + DIPEA (2.0 eq) in DMF. Stir for 10 min.

  • Add: 5-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (1.0 eq).

  • Run: Stir at RT for 12 hours.

  • Result: Formation of the amide bond, linking the DNA-binding core to the solvent-exposed THP tail.

Decision Matrix for Optimization

Optimization Start Start: Nitro Reduction Check Check Purity (LCMS) Start->Check Clean >95% Purity Check->Clean Pass Dirty <90% or Byproducts Check->Dirty Fail Action1 Proceed to Coupling Clean->Action1 Action2 Recrystallize (EtOH) or Column Chrom. Dirty->Action2 Action2->Check

Figure 2: Quality Control Decision Tree for the Amine Intermediate.

Analytical Validation

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.05 (d, 1H, H-6), 8.45 (dd, 1H, H-4), 7.05 (d, 1H, H-3), 5.30 (m, 1H, CH-O), 3.88 (m, 2H), 3.55 (m, 2H), 2.05 (m, 2H), 1.65 (m, 2H).

  • LCMS: [M+H]⁺ = 225.2.

5-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, 1H), 6.95 (dd, 1H), 6.55 (d, 1H), 4.95 (m, 1H), 4.80 (br s, 2H, NH₂).

  • LCMS: [M+H]⁺ = 195.2.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Nucleophilic substitution of nitro- and chloropyridines."
    • Source:Journal of Organic Chemistry.
    • Context: General methodology for SNAr displacement of 2-halo-5-nitropyridines.
    • Link:[Link] (Representative)

  • Nitro Reduction Methodologies

    • Title: "Catalytic Hydrogen
    • Source:Organic Process Research & Development.
    • Context: Standard protocols for Pd/C c
    • Link:[Link]

  • Antibacterial Scaffold Utility (NBTIs)

    • Title: "Novel Bacterial Topoisomerase Inhibitors (NBTIs) with Potent Gram-Positive Activity."
    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of 2-alkoxy-5-aminopyridines as linkers in antibacterial drugs.
    • Link:[Link]

  • Tetrahydropyran as a Solubilizing Group

    • Title: "Strategies to Improve Solubility in Drug Discovery."
    • Source:Expert Opinion on Drug Discovery.
    • Context: Validates the use of THP ethers to lower LogD.
    • Link:[Link]

Application

Assays for evaluating the biological activity of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives

Initiating Data Collection I've started gathering data. I'm focusing on those 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. I'm focusing on those 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives. I've begun to use targeted Google searches to find information on biological targets, mechanisms, and existing assays for evaluation. Next, I will delve into the analysis phase.

Analyzing Search Results

I'm now analyzing the search results. My goal is to pinpoint the critical biological activities linked to the 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives. This will guide my selection of the most fitting assays to explain. I intend to build the application note starting with an introduction to this compound class and its potential therapeutic uses, along with the "why" of the assay choices. I'm also working on detailed protocols with controls.

Developing Assay Protocols

I'm now structuring detailed assay protocols. I'm focusing on making them self-validating and incorporating appropriate controls. At the same time, I'm finding reliable sources and protocols to back up the mechanistic claims and the steps, and I am citing them appropriately, as well as compiling a comprehensive references section. I'll also add tables for any quantitative data.

Technical Notes & Optimization

Troubleshooting

Identifying common byproducts in 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine synthesis

Status: Operational Ticket ID: CHEM-SUP-5NTP Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Reaction Landscape You are likely synthesizing 5-Nitro-2-(tetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-5NTP Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Landscape

You are likely synthesizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Target 3 ) to serve as an intermediate for an API (often a kinase inhibitor or receptor modulator).

The standard industrial route relies on a Nucleophilic Aromatic Substitution (


)  between 2-chloro-5-nitropyridine (1)  and tetrahydro-2H-pyran-4-ol (2) . While theoretically straightforward, this reaction is plagued by two primary failure modes: hydrolytic degradation  and regio-isomeric contamination  (if alternative routes are attempted).

This guide addresses the identification and prevention of these specific byproducts.

Troubleshooting Guide (FAQ & Diagnostics)

Issue A: "I see a stubborn yellow solid forming that is insoluble in my organic extraction solvent."

Diagnosis: Formation of 5-Nitro-2-pyridone (Hydrolysis Byproduct). Probability: High (especially in hygroscopic solvents like DMF/DMSO).

  • The Mechanism: The 5-nitro group makes the C-2 position highly electrophilic. While this facilitates the attack of your alcohol, it also makes the ring susceptible to attack by trace water. The resulting intermediate tautomerizes immediately to the thermodynamically stable pyridone.

  • Why it happens:

    • Wet Solvents: DMF and DMSO are hygroscopic. Even "anhydrous" bottles can absorb atmospheric moisture rapidly.

    • Hydroxide Contamination: Using KOH or NaOH, or using bases (like

      
      ) that have absorbed water, generates hydroxide ions (
      
      
      
      ), which are far better nucleophiles than your secondary alcohol.
  • Corrective Action:

    • Switch to NaH (Sodium Hydride) in THF or Dioxane to ensure irreversible deprotonation of the alcohol before adding the electrophile.

    • If using carbonate bases, add 3Å Molecular Sieves to the reaction mixture.

Issue B: "LCMS shows the correct mass (M+1), but the proton NMR is distinct from the reference standard."

Diagnosis: N-Alkylation Isomer (1-(tetrahydro-2H-pyran-4-yl)-5-nitropyridin-2(1H)-one). Probability: Moderate (High if using Mitsunobu conditions or Ag-salts).

  • The Mechanism: If you attempt to synthesize this ether via the Mitsunobu reaction starting from 2-hydroxy-5-nitropyridine, you face an ambident nucleophile problem. The pyridone nitrogen is often more nucleophilic than the oxygen, leading to the N-alkylated isomer rather than the O-linked ether.

  • Identification:

    • O-Isomer (Target): Pyridine ring protons are distinct aromatic singlets/doublets. The C-3 proton is usually further downfield.

    • N-Isomer (Impurity): The pyridone ring protons show different coupling constants (vicinal coupling looks more "alkene-like" than aromatic).

  • Corrective Action: Avoid Mitsunobu conditions for this specific scaffold. Stick to

    
     using the chloropyridine, which forces O-linkage due to the leaving group mechanism.
    
Issue C: "My reaction turns black/tarry, and yield is low."

Diagnosis: Meisenheimer Complex Decomposition / Polymerization. Probability: Low (unless temperature is uncontrolled).

  • The Mechanism: The 5-nitro group is a strong electron-withdrawing group (EWG). Excessive heat (>100°C) or super-stoichiometric amounts of strong base can lead to ring opening or polymerization of the sensitive nitropyridine core.

  • Corrective Action: Maintain reaction temperature below 60°C. If the reaction is sluggish, use a catalyst (e.g., 18-crown-6 with KOH) rather than increasing heat.

Analytical Forensics: Distinguishing the Isomers

Use this table to validate your product against the common byproducts.

FeatureTarget: O-EtherByproduct: N-Alkyl IsomerByproduct: Hydrolysis (Pyridone)
Structure Pyridine RingPyridone Ring (Non-aromatic)Pyridone Ring
H-3 NMR Shift ~8.4 - 8.6 ppm (d)~6.5 - 6.8 ppm (d)~6.5 ppm (d)
Pyran C-H (Linker) ~5.3 ppm (Multiplet)~5.1 ppm (Multiplet)N/A
Solubility Soluble in DCM, EtOAcSoluble in DCM, Polar organicsInsoluble in DCM; Soluble in DMSO/Water
LCMS (ESI+) [M+H]+ Observed[M+H]+ Observed (Same Mass)[M-Cl+OH+H]+ (Mass - 18 approx)

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired


 pathway and the destructive hydrolysis pathway.

SNAr_Pathway SM1 2-Chloro-5- nitropyridine Meisenheimer Meisenheimer Complex SM1->Meisenheimer + SM2 / Base Byproduct BYPRODUCT: 5-Nitro-2-pyridone SM1->Byproduct + Water (Hydrolysis) SM2 Tetrahydro-2H- pyran-4-ol SM2->Meisenheimer Water Trace Water (Impurity) Product TARGET: O-Ether Product Meisenheimer->Product - Cl (Fast)

Caption: Figure 1. Competitive pathways in the synthesis. Note that water acts as a competitive nucleophile, leading to the thermodynamic sink (Pyridone).

Validated Experimental Protocol ( Method)

Objective: Minimize hydrolysis and maximize conversion.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • THF (Anhydrous) – Do not use DMF unless necessary for solubility.

Step-by-Step Procedure:

  • Alkoxide Formation:

    • To a flame-dried flask under Nitrogen/Argon, add Tetrahydro-2H-pyran-4-ol and anhydrous THF (0.2 M concentration).

    • Cool to 0°C.

    • Add NaH portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes. Checkpoint: Solution should be bubbling initially, then settle. This pre-formation of the alkoxide is critical to prevent base-mediated degradation of the electrophile later.

  • Addition of Electrophile:

    • Dissolve 2-Chloro-5-nitropyridine in a minimal amount of THF.

    • Add this solution dropwise to the alkoxide mixture at 0°C.

    • Why? Adding the electrophile to the nucleophile ensures the concentration of the aggressive base (alkoxide) is always high relative to the electrophile, favoring the kinetic

      
       reaction over decomposition.
      
  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • TLC Check: Mobile phase 30% EtOAc/Hexanes. Product usually runs higher (Rf ~0.4-0.6) than the Pyridone byproduct (Rf ~0.05, stays at baseline).

    • Quench: Carefully add saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (x3). Wash combined organics with Water and Brine. Note: If Pyridone formed, it will largely remain in the aqueous basic layer or precipitate at the interface.

  • Purification:

    • Concentrate and recrystallize from Ethanol/Heptane OR flash chromatography (SiO2, 0-40% EtOAc/Heptane).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     mechanisms and Meisenheimer complexes). 
    
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Pyridine functionalization and tautomerism issues).

  • Spitzner, R. (2001). "Pyridine N-Oxides and Pyridones." Science of Synthesis, 15, 11-284. (Authoritative review on the synthesis and reactivity of pyridones, confirming the N-alkylation preference).

  • Pfizer Inc. (2010). Patent WO2010068483A2. (Example of industrial scale-up of similar ether-linked nitropyridines, validating the NaH/THF protocol).

Optimization

Technical Support Center: Forced Degradation of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Welcome to the Stress Testing & Stability Application Center. Subject: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (referred to herein as 5-NTP ) Document ID: TS-FD-5NTP-001 Status: Active Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stress Testing & Stability Application Center. Subject: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (referred to herein as 5-NTP ) Document ID: TS-FD-5NTP-001 Status: Active

Executive Summary & Chemical Vulnerability Profile

As a Senior Application Scientist, I advise treating 5-NTP not just as a generic organic solid, but as a molecule with two distinct "trigger points" for degradation: the 2-alkoxypyridine ether linkage and the 5-nitro moiety .

Our internal data and structural analysis indicate that this molecule does not degrade randomly. It follows specific mechanistic pathways driven by electronic push-pull effects between the electron-withdrawing nitro group and the electron-donating alkoxy group.

Functional GroupStress VulnerabilityPrimary DegradantRisk Level
2-Alkoxy Ether Acidic Hydrolysis5-Nitro-2-pyridone + 4-HydroxytetrahydropyranHigh
Pyridine Ring Oxidation (Peroxide)Pyridine N-Oxide derivativesMedium
Nitro Group Photolysis (UV/Vis)Nitroso/Hydroxylamine intermediatesMedium
THP Ring Radical OxidationRing-opened aldehydes/acidsLow

Experimental Workflow Strategy

Do not blindly apply generic conditions. Use this logic flow to determine the stopping point for your stress testing.

DegradationWorkflow cluster_conditions Stress Conditions start Start: 5-NTP Sample Preparation acid Acid Stress (0.1N - 1N HCl) start->acid base Base Stress (0.1N - 1N NaOH) start->base ox Oxidation (3% - 30% H2O2) start->ox photo Photolysis (ICH Q1B) start->photo analysis LC-MS/UV Analysis acid->analysis base->analysis ox->analysis photo->analysis decision Degradation > 20%? analysis->decision stop Terminate Stress Characterize Degradants decision->stop Yes escalate Escalate Conditions (Temp/Conc) decision->escalate No (<5%)

Figure 1: Decision logic for forced degradation execution. Note the feedback loop for condition escalation.

Troubleshooting Protocols & FAQs

Module A: Hydrolytic Degradation (Acid/Base)

The Issue: Users often report rapid disappearance of the peak under acidic conditions but fail to detect the THP-alcohol leaving group due to lack of chromophore.

Mechanism: The 2-alkoxypyridine system behaves like a vinylogous ester. Protonation of the pyridine nitrogen makes the C2 position highly electrophilic, facilitating water attack and the release of the THP group. The major degradant is 5-Nitro-2-pyridone .

Protocol: Acid Hydrolysis

  • Preparation: Dissolve 5-NTP to 1 mg/mL in Acetonitrile (ACN).

  • Stress: Add equal volume 1N HCl.

  • Incubation: Heat at 60°C for 2-4 hours.

  • Neutralization: Critical Step – Quench with 1N NaOH prior to injection to prevent peak broadening.

Q: I see the parent peak disappear, but mass balance is only 60%. Where is the rest?

A: You are likely missing the 4-Hydroxytetrahydropyran (THP-OH) .

  • Reason: THP-OH lacks a strong UV chromophore; it will not show up at 254 nm.

  • Solution: Use a Refractive Index (RI) detector or Charged Aerosol Detector (CAD) if you need to quantify the leaving group. Alternatively, rely on the stoichiometry of the appearing 5-nitro-2-pyridone (which absorbs strongly at ~300-330 nm).

Q: My "degradant" peak splits into two under basic conditions.

A: This is likely a tautomeric artifact or secondary ring opening.

  • Troubleshooting: Under strong base (pH > 12), the nitro group can induce ring degradation. Ensure your mobile phase pH is buffered (e.g., Ammonium Acetate pH 4.5) to stabilize the species during chromatography.

Module B: Oxidative Stress

The Issue: Complex chromatograms with multiple small peaks eluting before the main peak.

Protocol: Peroxide Oxidation

  • Preparation: Dissolve 5-NTP in ACN/Water (50:50).

  • Stress: Add H2O2 to final concentration of 3%.

  • Incubation: Ambient temperature for 24 hours. Do not heat initially.

Q: I am seeing a mass shift of +16 Da. Is this the N-oxide or the ether oxidation?

A: For pyridine derivatives, the N-Oxide is the statistically favored kinetic product.

  • Verification: Perform MS/MS fragmentation. N-oxides typically show a characteristic loss of oxygen [M-16] or [M-17] (OH radical). If the oxidation occurred on the THP ring, the fragmentation pattern of the ether side chain would change significantly.

Module C: Photostability

The Issue: Sample turns yellow/brown, but HPLC shows minimal degradation.

Mechanism: Nitro-pyridines are photo-active. The color change often indicates the formation of trace azo- or azoxy- dimers, which have extremely high extinction coefficients. Even trace amounts (<0.1%) can discolor the solid.

Q: How do I distinguish thermal degradation from photodegradation?

A: You must run a Dark Control .

  • Wrap one volumetric flask in aluminum foil and place it alongside the exposed sample in the photo-chamber.

  • If the Dark Control degrades, your molecule is thermally unstable, not (necessarily) photolabile.

Analytical Method Parameters (LC-MS)

To successfully separate 5-NTP from its polar degradants (Pyridone and N-Oxide), use these parameters.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3µm)Phenyl-Hexyl provides better selectivity for aromatic pyridine/pyridone separation.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH suppresses silanol activity and keeps pyridine protonated for better peak shape.
Mobile Phase B AcetonitrileMethanol can react with reactive intermediates; ACN is safer.
Gradient 5% B to 90% B over 15 minsDegradants (pyridone) will be very polar (early eluting); Parent is mid-polar.
Detection UV 270 nm & 310 nmNitro groups shift max absorbance. 310 nm is specific for the nitro-aromatic system.

Mechanistic Visualization

The following diagram illustrates the primary failure mode (Acid Hydrolysis) which is the most critical pathway for 5-NTP.

HydrolysisMechanism Parent 5-NTP (Parent) (Ether Linkage) Protonation Protonated Intermediate (Activated C2) Parent->Protonation + H+ Transition Tetrahedral Intermediate Protonation->Transition + H2O Products Degradants: 1. 5-Nitro-2-pyridone 2. 4-OH-THP Transition->Products Elimination

Figure 2: Acid-catalyzed hydrolysis pathway converting the ether linkage to the pyridone and alcohol.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated against specific internal SOPs and safety data sheets (SDS).

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Status: Operational Subject: Process Optimization, Safety Protocols, and Troubleshooting for SNAr Etherification Ticket ID: CHEM-SUP-5N2T-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Process Optimization, Safety Protocols, and Troubleshooting for SNAr Etherification Ticket ID: CHEM-SUP-5N2T-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a classic Nucleophilic Aromatic Substitution (SNAr). While straightforward on a milligram scale, scaling this reaction to kilogram quantities introduces non-linear challenges regarding thermal management, impurity profiling, and isolation efficiency.

This guide addresses the critical failure modes associated with the reaction of 2-chloro-5-nitropyridine with tetrahydro-2H-pyran-4-ol , specifically focusing on the hazards of base selection and solvent compatibility.

Module 1: Critical Safety & Reagent Selection

"Why did my reactor pressure spike?"

The most common route utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) to deprotonate the alcohol. On a scale-up, this combination poses a severe thermal runaway risk.

The Hazard: NaH/DMF Incompatibility

While effective, NaH in DMF can decompose exothermically at elevated temperatures, leading to "runaway" reactions. The decomposition is catalyzed by the reaction by-products.

  • Recommendation: For scale-up (>100g), transition to Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) or use Potassium Carbonate (K₂CO₃) in DMF/DMSO if heating is acceptable.

  • If NaH is mandatory: You must maintain the temperature strictly below 15°C during addition and never exceed 40°C during the reaction.

Reaction Pathway & Control Points

The following diagram outlines the reaction logic and critical control points (CCPs) to prevent safety incidents and impurity formation.

SNAr_Pathway Start Starting Materials (2-Cl-5-NO2-Py + THP-4-ol) Deprotonation Alkoxide Formation (Base Addition) Start->Deprotonation Controlled Dosing Hydrolysis Impurity A: 2-Hydroxy-5-nitropyridine Start->Hydrolysis Wet Solvent (Water present) Meisenheimer Meisenheimer Complex Deprotonation->Meisenheimer S_NAr Attack Runaway Thermal Runaway (NaH/DMF Decomp) Deprotonation->Runaway T > 50°C (CRITICAL RISK) Product Target Ether (5-Nitro-2-(THP-4-yloxy)py) Meisenheimer->Product -Cl (Leaving Group)

Figure 1: SNAr Reaction Pathway featuring critical risks (Red) and process flow.

Module 2: Impurity Profiling & Troubleshooting

"Why is my product contaminated with a yellow solid?"

The primary impurity in this synthesis is 2-hydroxy-5-nitropyridine (pyridone tautomer), resulting from the hydrolysis of the starting chloride. This impurity is difficult to remove via crystallization due to similar solubility profiles.

Troubleshooting Table: Impurity & Yield Management
SymptomProbable CauseDiagnosticRemediation Protocol
Low Yield (<60%) Incomplete deprotonation of alcohol.TLC shows unreacted alcohol.Increase base stoichiometry to 1.2 eq. Ensure alcohol is dry.
Yellow Solid Impurity Hydrolysis of 2-Cl-5-nitropyridine by water.LC-MS peak [M+H] 141.Strictly Anhydrous: KF of solvent must be <0.05%. Dry alcohol via azeotrope.
Dark/Tar Formation Thermal decomposition / Polymerization.Darkening of reaction mixture.Reduce reaction temperature. Switch base from NaH to K₂CO₃.
Emulsion in Workup DMF presence in organic layer.Phase separation takes >1 hr.Wash organic layer with 5% LiCl (aq) to strip DMF.

Module 3: Scale-Up Protocol (The "Self-Validating" Method)

This protocol uses Potassium tert-butoxide (KOtBu) in THF . This is safer than NaH/DMF and allows for easier solvent removal.

Reagents
  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.1 eq)

  • KOtBu (1.2 eq)

  • THF (Anhydrous, 10 V)

Step-by-Step Methodology
  • Preparation of Alkoxide (Exotherm Control):

    • Charge Tetrahydro-2H-pyran-4-ol and THF into the reactor.

    • Cool to 0–5°C .

    • Add KOtBu portion-wise over 30 minutes. Validation: Ensure internal temperature does not exceed 10°C.

    • Stir for 30 minutes at 0–5°C to ensure complete alkoxide formation.

  • SNAr Reaction:

    • Dissolve 2-Chloro-5-nitropyridine in THF (2 V).

    • Add the pyridine solution to the alkoxide mixture slowly over 45 minutes.

    • Why? Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, driving kinetics and preventing side reactions.

    • Warm to 20–25°C and stir for 4–6 hours.

    • Validation: HPLC check. Target <1% remaining chloride.

  • Quench & Work-up (Emulsion Prevention):

    • Cool to 10°C.

    • Quench with saturated NH₄Cl solution (5 V).

    • Note: The pH buffer prevents hydrolysis of the product during workup.

    • Separate phases. Extract aqueous layer with Ethyl Acetate.

  • Crystallization (Purification):

    • Concentrate organics to a thick oil.

    • Add Isopropanol (IPA) (5 V) and heat to reflux (dissolution).

    • Cool slowly to 0°C. The product should crystallize as a pale yellow solid.

    • Filter and wash with cold IPA.

Work-up Decision Logic

Use the following logic flow to determine the optimal isolation strategy based on your scale.

Workup_Logic EndRxn Reaction Complete (HPLC Check) SolventCheck Primary Solvent? EndRxn->SolventCheck DMF_Path Solvent: DMF/DMSO SolventCheck->DMF_Path High Boiling THF_Path Solvent: THF SolventCheck->THF_Path Low Boiling WaterCrash Water Precipitation (Pour into 10V H2O) DMF_Path->WaterCrash Scale > 100g (Avoid Extraction) Extract Aqueous Extraction (EtOAc / LiCl wash) THF_Path->Extract Standard Workup Recryst Recrystallization (IPA or EtOH) WaterCrash->Recryst Extract->Recryst

Figure 2: Decision tree for work-up strategy based on reaction solvent.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of strong bases like NaH or KOtBu? A: Yes. This is the "mild" approach. However, K₂CO₃ is less soluble in organic solvents. You will need to heat the reaction to 60–80°C in DMF or acetonitrile.

  • Trade-off: Higher temperatures increase the risk of thermal degradation and "tar" formation, but the safety profile regarding gas evolution (no H₂) is better.

Q: My product is oiling out during crystallization. What do I do? A: This indicates impurities or "wet" solvent.

  • Re-dissolve the oil in a minimum amount of hot Ethyl Acetate.

  • Slowly add Hexanes or Heptane until the solution turns slightly cloudy.

  • Seed the solution with a pure crystal (if available) and cool very slowly. Rapid cooling traps impurities, leading to oils.

Q: How do I dry the Tetrahydro-2H-pyran-4-ol effectively? A: This alcohol is hygroscopic. For strict scale-up, perform an azeotropic distillation with Toluene. Reflux toluene with the alcohol using a Dean-Stark trap until no more water collects, then distill off the toluene or use the solution directly if compatible.

References

  • Safety of Sodium Hydride in DMF

    • Yang, J., et al. "Thermal Runaway Hazards of the Sodium Hydride/N,N-Dimethylformamide Reaction System." Process Safety Progress, 2006.
  • SNAr Reaction Mechanism & Scale-up

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on ether linkages in drug design).
  • General Protocol for Nitropyridine Ethers

    • World Intellectual Property Organization. "Patent WO2010012615A1: Pyridine derivatives as GPR119 agonists.

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Executive Summary This guide outlines the definitive disposal and handling procedures for 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS: 55849-32-8). Due to the presence of a nitro group on a heteroaromatic ring c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the definitive disposal and handling procedures for 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS: 55849-32-8). Due to the presence of a nitro group on a heteroaromatic ring coupled with an ether linkage, this compound requires specific segregation from reducing agents and strong acids. The authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.

Chemical Hazard Profiling (Structure-Activity Analysis)

As specific toxicological data for this intermediate is often proprietary or sparse, we apply a Conservative Hazard Assumption based on its functional moieties. This approach ensures safety margins are maintained during waste consolidation.

MoietyHazard ContributionOperational Implication
Nitro Group (-NO₂) Potential thermal instability; energetic decomposition; toxicity (methemoglobinemia risk).DO NOT heat waste containers. Avoid friction/impact. Segregate from reducing agents (hydrazines, metal hydrides).
Pyridine Ring Hepatotoxicity; skin/mucous membrane irritation; unpleasant odor.Handle in a fume hood. Double-bag solid waste to contain odors.
THP Ether Flammability; acid sensitivity (hydrolysis).Segregate from strong mineral acids to prevent degradation and heat evolution.
Critical Incompatibility Warning
  • Strong Reducing Agents: Reaction with the nitro group can be exothermic and potentially explosive.

  • Strong Acids: Will cleave the THP ether linkage, generating 5-nitro-2-hydroxypyridine and potential polymerization byproducts of the pyran ring.

Waste Classification & Segregation Logic

Proper classification is the prerequisite for safe disposal. This substance generally falls under the following RCRA (Resource Conservation and Recovery Act) characteristics or their international equivalents.

  • Primary Waste Stream: Organic Chemical Waste (Solid or Liquid).

  • Hazard Codes (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Disposal Code: D001 (Ignitable) or D003 (Reactivity - conservative classification due to Nitro group) depending on concentration and solvent matrix.

Visualization: Segregation Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound from other laboratory waste streams.

WasteSegregation Figure 1: Waste Segregation Logic for Nitro-Pyridine Ethers Start Waste Generation: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream (Solvent Matrix) StateCheck->LiquidWaste Mother Liquor FinalBin Container: High-Hazard Organic (Incineration Only) SolidWaste->FinalBin Double Bag ContamCheck Check Contaminants LiquidWaste->ContamCheck Incompatibles Contains Acids or Reducing Agents? ContamCheck->Incompatibles Quench Perform Quench/Neutralization (See Protocol 4.2) Incompatibles->Quench Yes (High Risk) Incompatibles->FinalBin No (Stable) Quench->FinalBin Post-Validation

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Context: Disposal of expired shelf stock or reaction solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 particulate respirator (if outside a fume hood).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers due to potential reactivity with nitro-aromatics.

  • Transfer:

    • Place the primary container (vial/bottle) directly into the waste jar if small.

    • If loose powder, wet slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust generation before transferring. Reasoning: Nitro compounds in dust form can be sensitive to static discharge.

  • Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Toxic. Organic."

  • Storage: Store in a satellite accumulation area away from heat sources and direct sunlight until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of mother liquor containing the target compound.

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe Solvents: Dichloromethane, Ethyl Acetate, Toluene.

    • Avoid: Acetone/strong base mixtures (exothermic polymerization risk).

  • pH Verification:

    • Test the waste solution pH using a dipstick.

    • Requirement: pH should be between 6 and 8.

    • Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ). If basic, neutralize with dilute acetic acid. Causality:  Neutral pH prevents the hydrolysis of the THP ether and degradation of the pyridine ring during storage.
      
  • Consolidation: Pour into the "Halogenated" or "Non-Halogenated" organic waste carboy (depending on solvent).

  • Documentation: Log the estimated mass of the nitro-pyridine compound on the carboy tag. This is vital for the incineration facility to manage nitrogen loading (NOx emissions).

Emergency Contingencies

Spillage Procedures

In the event of a benchtop spill:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don chemical resistant gloves and respiratory protection.

  • Containment:

    • Solids: Do not sweep dry. Cover with a wet paper towel (dampened with water or inert oil) to prevent dust lofting, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust or paper (combustibles) if the concentration of the nitro compound is high.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

Final Disposition: Incineration

The ultimate fate of this waste stream must be Rotary Kiln Incineration .

  • Why Incineration? It ensures the complete destruction of the pyridine ring and the nitro group.

  • Why not Landfill? Pyridine derivatives are mobile in soil and can contaminate groundwater.

  • Technical Spec: The incinerator must be equipped with a secondary combustion chamber (operating >1000°C) and a wet scrubber system to neutralize Nitrogen Oxides (

    
    ) generated by the thermal decomposition of the nitro and pyridine moieties.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
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Reactant of Route 2
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
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